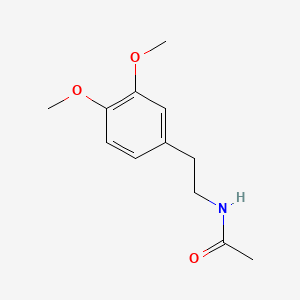

N-Acetylhomoveratrylamine

概要

説明

N-Acetylhomoveratrylamine is a chemical compound with the molecular formula C12H17NO3 . It consists of 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule . More detailed structural information can be found in resources like the EMBL-EBI database .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be studied using various techniques. For example, electroanalytical tools can be used to investigate redox-active intermediates . Additionally, reaction analyses based on molecular orbitals and orbital energies can provide insights into the reactivity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications provide a comprehensive review for biologists . Additionally, the basic physical and chemical properties of (polymeric) materials can be studied .科学的研究の応用

Therapeutic Potential in Psychiatry

N-Acetylhomoveratrylamine, while not specifically researched, is structurally related to N-acetylcysteine (NAC), which has shown therapeutic potential in psychiatric disorders. NAC seems to exert benefits beyond being an antioxidant precursor, modulating glutamatergic, neurotropic, and inflammatory pathways. It has been found useful in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Diverse Clinical Applications

N-acetylcysteine, closely related to this compound, has multiple clinical applications, including prevention of chronic obstructive pulmonary disease exacerbation, prevention of contrast-induced kidney damage, treatment of pulmonary fibrosis, and infertility in polycystic ovary syndrome. It has also been studied for its potential as a cancer chemopreventive and in treating Helicobacter pylori infections (Millea, 2009).

Role in Neurodegenerative Diseases

N-acetylcysteine, chemically similar to this compound, has shown effectiveness in counteracting neurodegenerative and mental health diseases. It exhibits neuroprotective potential in Parkinson’s and Alzheimer’s disorders, neuropathic pain, and stroke. This highlights its role in cognitive aging dementia prevention (Tardiolo, Bramanti, & Mazzon, 2018).

Impact on Protein Function and Disease

Lysine acetylation, related to acetylated compounds like this compound, impacts cellular functions significantly. It influences protein susceptibility to phosphorylation and occurs frequently in enzymes controlling protein ubiquitination. Acetylation's broad regulatory scope is comparable to other major posttranslational modifications, indicating its potential in understanding disease mechanisms and therapeutic approaches (Choudhary et al., 2009).

Epigenetic Readers of Lysine Acetylation

Acetyl-lysine modifications, which this compound might influence, create docking sites for bromodomains. These are crucial in acetylation-dependent assembly of transcriptional regulator complexes and initiate transcriptional programs causing phenotypic changes. Bromodomains, therefore, have potential applications in drug discovery, particularly in oncology and inflammation treatment (Filippakopoulos & Knapp, 2014).

Involvement in Metabolic Activation of Aromatic Amines

This compound, through its acetyl group, could be implicated in the metabolic activation of aromatic amines, which are relevant in carcinogenesis. Studies on related N-acetylation processes reveal the importance of such reactions in the initiation of the carcinogenic process by some N-substituted aryl compounds (Land et al., 1989).

Therapeutic Strategies in Niemann-Pick Disease

Research on N-Acetyl-Leucine, structurally related to this compound, has demonstrated its effectiveness in improving symptoms in patients with Niemann-Pick disease. Such compounds could potentially be explored for similar applications in other lysosomal storage disorders, providing a foundation for new therapeutic strategies (te Vruchte et al., 2019).

Impact on Acetylation in Cancer

Lysine N-ε-acetylation, which compounds like this compound might affect, regulates the function of histone and non-histone proteins in malignancies. Disruptions in histone acetyltransferase (HAT) activities due to genetic or epigenetic alterations can lead to abnormal acetylation, activating malignant proteins and contributing to cancer. Thus, evaluating histone acetylation could serve as a predictive index for patient survival or therapy outcomes (Di Cerbo & Schneider, 2013).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQRLEDPPGQGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211823 | |

| Record name | Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-29-2 | |

| Record name | N-Acetyl-3,4-dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006275292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhomoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylhomoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6275-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-3,4-DIMETHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI2KRG9EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

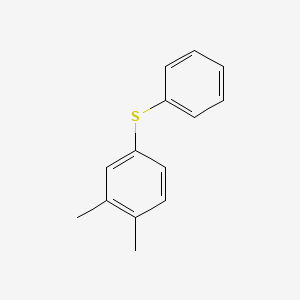

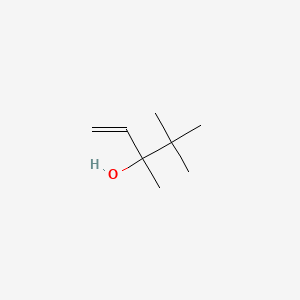

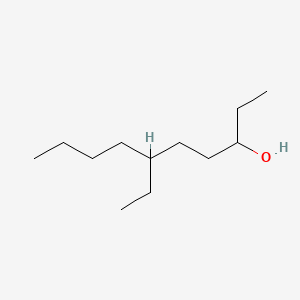

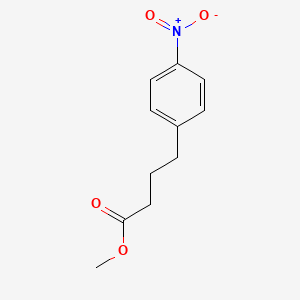

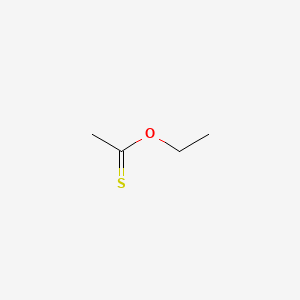

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

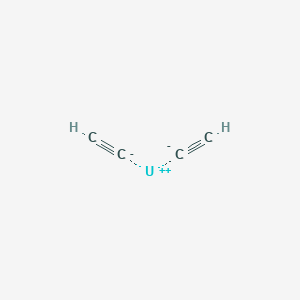

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Acetylhomoveratrylamine?

A1: this compound, also known as N-(3,4-Dimethoxyphenethyl)acetamide, has the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol [, ]. While specific spectroscopic data isn't detailed within the provided research, this class of compounds is typically characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

Q2: How is this compound used in the synthesis of other compounds?

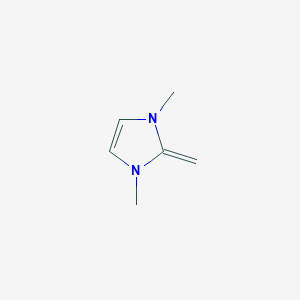

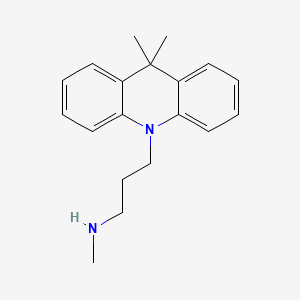

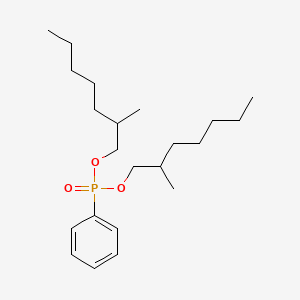

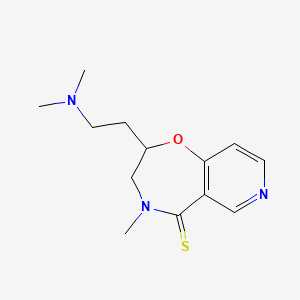

A2: this compound serves as a valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems. For instance, it is utilized in the synthesis of benzo[a]quinolizidines, crucial intermediates in the preparation of Ipecac alkaloids with therapeutic potential [, ]. Through Friedel-Crafts acylation reactions, this compound can be transformed into substituted 3,4-dihydro-6,7-dimethoxyisoquinolines [, ]. Further modifications of these isoquinolines can lead to pyrrolo[2,1-a]isoquinolines, benzo[a]quinolizines, and azepino[2,1-a]isoquinolines [].

Q3: Can you describe a specific synthesis pathway involving this compound?

A3: One notable synthesis pathway involves converting this compound to 2-(2-Acetamidoethyl)-4,5-dimethoxyacetophenone []. This multi-step process involves the formation of intermediates like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline dichlorophosphate and 2-Acetyl-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline. This synthesis highlights the versatility of this compound as a starting material for diverse chemical transformations.

Q4: Has this compound been investigated for potential biological activity?

A4: While the provided research focuses primarily on synthetic applications, this compound itself has been explored as a precursor to potential reserpine analogs []. Researchers synthesized a series of amides, including N-(3-indolylethyl)-3,4-dimethoxyphenylacetamide, derived from this compound, and evaluated their ability to potentiate barbiturate hypnosis and deplete 5-hydroxytryptamine levels in rat brains. Although this particular compound exhibited limited activity compared to reserpine, this study showcases the potential of utilizing this compound as a starting point for developing biologically active molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylbicyclo[2.2.1]heptane](/img/structure/B1618607.png)